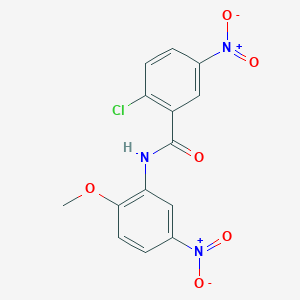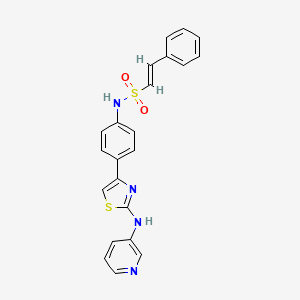![molecular formula C21H21N3O2S B2577488 N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2177365-48-7](/img/structure/B2577488.png)
N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can be determined through various experimental techniques .科学的研究の応用
Antimicrobial and Anticancer Properties
Derivatives of tetrahydronaphthalene-sulfonamide have been synthesized and evaluated for their antimicrobial properties against a variety of pathogenic strains, including Gram-positive and Gram-negative bacteria, as well as Candida Albicans. These compounds have shown variable antimicrobial activities, indicating their potential as potent antimicrobial agents. Furthermore, some derivatives have been tested for cytotoxicity, revealing a marked safety profile towards human normal cells, suggesting their potential in anticancer research (Mohamed et al., 2021).
Enzyme Inhibition
Sulfonamide derivatives have been identified as inhibitors of human carbonic anhydrase isozymes, particularly hCA I and hCA II. These enzymes are implicated in various physiological and pathological processes, making their inhibitors valuable for research into diseases such as glaucoma, epilepsy, and cancer. Studies on novel sulfonamide derivatives of aminoindanes and aminotetralins have highlighted their inhibitory effects, showcasing the role these compounds can play in enzyme inhibition research (Akbaba et al., 2014).
Herbicidal Activity
Research into sulfonamide compounds has also extended to the agricultural sector, with studies synthesizing optically active derivatives and testing their herbicidal activity. This work demonstrates the potential for such compounds to contribute to the development of new, more effective herbicides. The stereochemical structure-activity relationship was clarified for these compounds, identifying the (S)-isomers as the active forms, which could lead to innovations in crop protection strategies (Hosokawa et al., 2001).
Binding Studies and Magnetic Anisotropy
Binding studies involving sulfonamide derivatives and bovine serum albumin have used fluorescent probe techniques to measure the binding nature and intensity, providing insights into the interactions between sulfonamides and proteins. This research is crucial for understanding drug-protein interactions and for the development of drug delivery systems (Jun et al., 1971). Additionally, the magnetic anisotropy of cobalt(ii)-sulfonamide complexes has been correlated with coordination geometry, offering valuable information for the field of magnetic materials (Wu et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-27(26,21-8-7-17-4-1-2-5-18(17)11-21)24-13-16-10-20(15-23-12-16)19-6-3-9-22-14-19/h3,6-12,14-15,24H,1-2,4-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGRDBOADGRCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2577405.png)
![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/no-structure.png)




![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2577415.png)
![1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2577417.png)
![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2577418.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2577419.png)
![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2577423.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2577425.png)
